molecular formula C22H16ClN3O3S B14987897 2-(benzylsulfonyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide

Cat. No.: B14987897
M. Wt: 437.9 g/mol
InChI Key: URPZDSQDWNQXNY-UHFFFAOYSA-N
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Description

5-Chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a naphthalene ring, a phenylmethanesulfonyl group, and a pyrimidine carboxamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the chlorinated pyrimidine.

    Addition of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the intermediate compound using reagents like phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide: shares structural similarities with other sulfonylpyrimidine derivatives and naphthalene-based compounds.

    Naphthalene Derivatives: Compounds like naphthalene-2-sulfonamide and naphthalene-2-carboxamide.

    Pyrimidine Derivatives: Compounds such as 2-chloropyrimidine and 4-aminopyrimidine.

Uniqueness

  • The unique combination of functional groups in 5-chloro-N-(naphthalen-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide contributes to its distinct chemical reactivity and potential biological activities.
  • Its ability to undergo various chemical reactions and its potential applications in multiple scientific fields highlight its versatility and significance.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-naphthalen-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3O3S/c23-19-13-24-22(30(28,29)14-15-6-2-1-3-7-15)26-20(19)21(27)25-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,25,27)

InChI Key

URPZDSQDWNQXNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

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